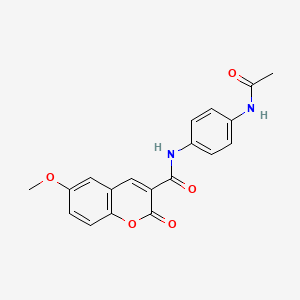

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11(22)20-13-3-5-14(6-4-13)21-18(23)16-10-12-9-15(25-2)7-8-17(12)26-19(16)24/h3-10H,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCTYCDCCNITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core followed by the introduction of the acetamidophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the chromene core or the acetamidophenyl group.

Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.

Substitution: This reaction can replace certain atoms or groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Its structural features are similar to those found in various pharmaceutical agents, making it a potential lead compound for drug development.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The chromene core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetamidophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and acetamidophenyl-containing molecules. Examples are:

- 6-methoxy-2-oxo-2H-chromene-3-carboxamide

- 4-acetamidophenyl-2H-chromene-3-carboxamide

Uniqueness

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound features a chromene core, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the acetamidophenyl group enhances its pharmacological potential by improving binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several organic reactions. A common synthetic route includes:

- Formation of the Chromene Core : This step often requires specific catalysts and controlled temperatures to ensure high yield.

- Introduction of the Acetamidophenyl Group : This step is crucial for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of chromene derivatives against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated moderate cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. The IC50 values for related compounds suggest that modifications to the chromene structure can enhance potency against these cancer types .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MOLT-4 | 24.4 ± 2.6 |

| Other Chromone Derivatives | HL-60 | 42.0 ± 2.7 |

| Other Chromone Derivatives | MCF-7 | 68.4 ± 3.9 |

The mechanism by which this compound exerts its effects involves:

- Interaction with Enzymes and Receptors : The chromene core can modulate the activity of various enzymes and receptors, leading to altered cellular responses.

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer activity.

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of this compound:

| Compound Type | Biological Activity |

|---|---|

| Chromone Derivatives | Anticancer, Antimicrobial |

| Coumarin Derivatives | Antioxidant, Anti-inflammatory |

The unique combination of functional groups in this compound distinguishes it from other derivatives, potentially leading to enhanced selectivity and efficacy in targeting cancer cells.

Case Studies

- Cytotoxicity Against Leukemia Cells : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against leukemia cell lines, indicating potential as a lead compound for further development .

- Antiproliferative Effects : Compounds derived from this structure have shown antiproliferative effects in various cancer models, suggesting a broad spectrum of activity that warrants further investigation .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step condensation reaction. A common approach is:

Core Chromene Formation : Condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride under reflux to form the activated intermediate.

Amide Coupling : Reaction with 4-acetamidoaniline using coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours .

Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove residual solvent.

- Temperature Control : Higher temperatures (>40°C) risk hydrolysis of the acetamido group.

- Yield Optimization : Yields range from 45–70%, with impurities often arising from incomplete coupling or side reactions (e.g., esterification). HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment .

Q. How can the structural integrity of this compound be validated post-synthesis?

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, the chromene core should exhibit a dihedral angle of 8–12° between the benzene and pyran rings .

- Spectroscopic Techniques :

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 383.1 .

Q. What preliminary biological activities have been reported for this compound?

Early studies on analogous chromene-3-carboxamides suggest:

- Anticancer Potential : IC values of 5–20 µM against HeLa and MCF-7 cell lines, likely via topoisomerase II inhibition .

- Antimicrobial Activity : Moderate inhibition (MIC = 32–64 µg/mL) against Staphylococcus aureus and Escherichia coli .

Key Caveat : Activity varies with substituents. For example, replacing the acetamido group with a halogen (e.g., bromine) enhances cytotoxicity but reduces solubility .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities?

Discrepancies often arise from polymorphic forms or solvate formation. For example:

- Solvent Effects : DMF solvates (observed in similar compounds) may alter bioavailability. Mercury software can visualize solvent-accessible surfaces and hydrogen-bonding patterns (e.g., O–H···N interactions between chromene and DMF) .

- Polymorphism : Use differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate distinct polymorphs). Refinement with SHELXL can distinguish between conformational isomers .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the acetamido and methoxy substituents?

Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?

Contradictory reports (e.g., COX-2 vs. topoisomerase II inhibition) may stem from assay conditions:

- Enzyme Source : Human recombinant vs. bacterial-expressed enzymes exhibit differing kinetics. Validate using isoform-specific inhibitors (e.g., NS-398 for COX-2).

- Redox Interference : The chromene core may generate reactive oxygen species (ROS) in MTT assays, leading to false positives. Confirm results with ATP-based assays (e.g., CellTiter-Glo) .

Q. What advanced analytical methods are recommended for studying metabolic stability?

- Microsomal Assays : Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS/MS. Half-life (<30 min) indicates rapid hepatic clearance.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify interactions. A >50% inhibition at 10 µM suggests high metabolic liability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.